molecular formula C21H21FN4O3 B11272601 N-(4-cyanophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide

N-(4-cyanophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide

Cat. No.: B11272601
M. Wt: 396.4 g/mol
InChI Key: AJSXUPXGXSSWNQ-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyanophenyl group, a fluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The reaction between 4-fluorophenylamine and ethyl chloroacetate in the presence of a base such as sodium hydroxide yields the intermediate ethyl 2-(4-fluorophenyl)piperazine-1-carboxylate.

    Introduction of the Cyanophenyl Group: The intermediate is then reacted with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-cyanophenyl)-2-(4-fluorophenyl)piperazine-1-carboxamide.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-cyanophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
  • N-(3-chloro-4-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Uniqueness

N-(4-cyanophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C21H21FN4O3

Molecular Weight

396.4 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]acetamide

InChI

InChI=1S/C21H21FN4O3/c22-17-3-7-19(8-4-17)25-9-11-26(12-10-25)21(28)15-29-14-20(27)24-18-5-1-16(13-23)2-6-18/h1-8H,9-12,14-15H2,(H,24,27)

InChI Key

AJSXUPXGXSSWNQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COCC(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

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